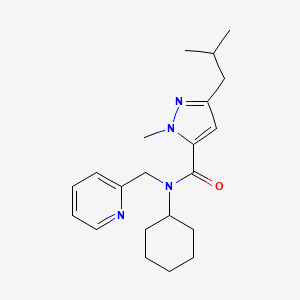

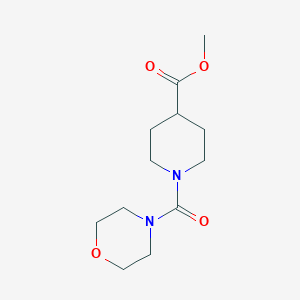

![molecular formula C19H23NO3 B5503753 1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)

1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which the target compound falls under, often involves cycloaddition reactions or condensations. For instance, the synthesis of furo[2,3-b]pyridines through a [3+3]-cyclocondensation of dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran showcases a method that could be analogous to synthesizing similar pyrrolidine compounds (Antonov, Dmitriev, & Maslivets, 2021). These methods provide a foundation for the preparation of complex pyrrolidine structures through tailored synthetic pathways.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using X-ray diffraction and spectroscopic methods, including NMR and IR spectroscopy. The crystal structure analysis of pyrrolidine compounds reveals the stereochemistry and conformational details essential for understanding the chemical behavior of these molecules (Fu et al., 2006).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, including cycloadditions, ring transformations, and transannulation reactions. These reactions often lead to the formation of complex heterocyclic structures, indicative of the versatile reactivity of the pyrrolidine moiety. The reaction pathways and products depend significantly on the substituents and the reaction conditions employed (Mataka et al., 1992).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystallinity, are influenced by the molecular structure and substituents. These properties are crucial for the compound's behavior in different environments and can be determined through empirical studies.

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the electronic nature of the substituents and the overall molecular framework. For example, the synthesis and characterization of pyrrolidine compounds reveal their acid dissociation constants and reactivity patterns, providing insights into their chemical behavior (Nural et al., 2018).

科学的研究の応用

Synthesis and Antileukemic Activity

The synthesis of derivatives, including 1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine and their evaluation for antileukemic activity has been a subject of research. One study focused on the synthesis and evaluation of antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives. These compounds were synthesized and tested for their effectiveness against leukemia L1210 in vivo, showing good antileukemic activity comparable with mitomycin (Ladurée et al., 1989).

Antioxidative Activity

Research into the antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction has highlighted the significant antioxidant properties of pyrroles. This study showed that all tested pyrroles inhibited hexanal oxidation by almost 100% at a concentration of 50 microg/mL over 40 days. Such findings suggest potential applications for this compound derivatives in antioxidative formulations (Yanagimoto et al., 2002).

Antimicrobial Activity

A study on the synthesis, antimicrobial activity, and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed interesting antibacterial activity. Compounds exhibited significant activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting that derivatives of this compound could serve as potential leads for the development of new antimicrobial agents (Nural et al., 2018).

Catalytic Applications

The development of mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands for the catalytic oligomerization of ethylene illustrates the versatility of pyridine-based structures in catalysis. This research highlights the potential use of this compound derivatives in developing novel catalysts for industrial applications (Kermagoret et al., 2008).

特性

IUPAC Name |

[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14(2)15-5-7-16(8-6-15)22-13-17-9-10-18(23-17)19(21)20-11-3-4-12-20/h5-10,14H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCUMXYFUFSAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

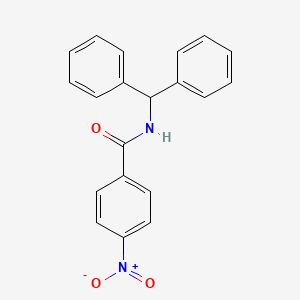

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

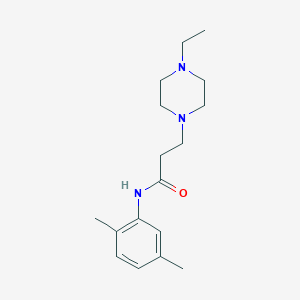

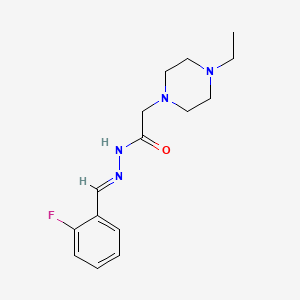

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

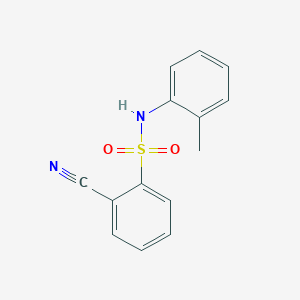

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)

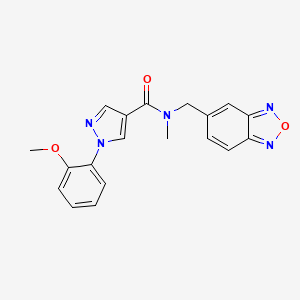

![N-[rel-(3R,4S)-4-isopropyl-1-(4-morpholinylacetyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinamine dihydrochloride](/img/structure/B5503745.png)

![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)